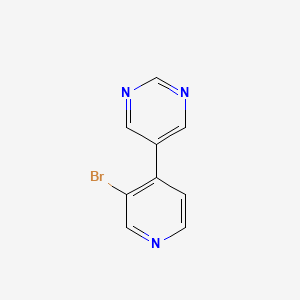

5-(3-Bromopyridin-4-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

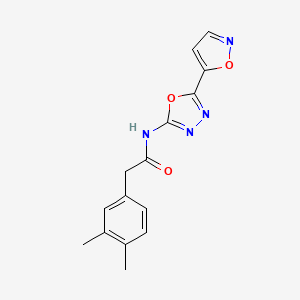

5-(3-Bromopyridin-4-yl)pyrimidine is a chemical compound with the CAS Number: 1374664-61-5 . It has a molecular weight of 236.07 .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . The pyrimidine and its derivatives have been synthesized using various methods . The reaction was carried out only in the 5th position of the pyrimidine ring .Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H, 13C, and 2D NMR, MS, FTIR . The crystal structure of the compound is determined by X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been studied . Compounds with the 4-substituent group showed better activity compared to compounds with the 3-substituent group .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Radiosensitizing Activity in Cancer Treatment

5-(3-Bromopyridin-4-yl)pyrimidine derivatives, such as 5-bromouracil, have been used as radiotherapeutic agents in cancer treatment. Their effectiveness is attributed to the formation of highly reactive radicals, like uracil-5-yl radical, following electron interaction and dissociation of the C5-Br bond. These radicals are known to enhance the effectiveness of radiation therapy in targeting cancer cells (Kumar & Sevilla, 2017).

Development of Fluorescent Organic Light-Emitting Diodes (OLEDs)

Pyrimidine chelates, including those derived from this compound, have been used in the synthesis of heteroleptic Ir(III) metal complexes. These complexes are significant in developing high-performance sky-blue- and white-emitting OLEDs. Their applications demonstrate promising advancements in lighting and display technologies (Chang et al., 2013).

Role in DNA Synthesis and Mutagenic Studies

Brominated pyrimidines, including derivatives of this compound, are used in studies involving DNA synthesis rates and mutagenesis. They serve as mutagens and sensitizers, aiding in understanding cellular processes and genetic mutations (Yang et al., 1970).

Synthesis of Biologically Significant Molecules

This compound derivatives are utilized in the synthesis of biologically significant molecules, such as pseudouridine and ribofuranosyluridine. These compounds have importance in biochemistry and pharmaceuticals, demonstrating the compound's versatility in synthetic organic chemistry (Brown et al., 1968).

Development of Antiviral Agents

Derivatives of this compound have been investigated for their potential as antiviral agents. Studies focus on their effectiveness against retroviruses and their potential in developing new therapeutic options for diseases like HIV (Hocková et al., 2003).

Synthesis of Complex Heterocyclic Compounds

The compound is employed in synthesizing complex heterocyclic compounds, demonstrating its significance in advanced organic synthesis and material science. This includes its use in creating novel pyrimidine derivatives with potential applications in diverse fields like pharmacology (Hou et al., 2016).

Fluorescent Labeling in Molecular Biology

This compound derivatives are used in fluorescent labeling of nucleosides, aiding in DNA sequencing and molecular biology research. They serve as tools for non-radioactive labeling, offering safer and more efficient methods in genetic research (Holletz et al., 1993).

Safety and Hazards

The safety information for 5-(3-Bromopyridin-4-yl)pyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound .

Eigenschaften

IUPAC Name |

5-(3-bromopyridin-4-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-9-5-11-2-1-8(9)7-3-12-6-13-4-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKGCXAFJMSIMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=CN=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2595951.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2595952.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2595953.png)

![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2595960.png)

![N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2595961.png)

![N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide](/img/structure/B2595964.png)

![1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2595968.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2595969.png)